molecular formula C40H49N4O8PS B12392896 3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12392896
M. Wt: 776.9 g/mol
InChI Key: DWDMFECIJNQDJC-HEKGTRIYSA-N
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Description

The compound “3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule that features multiple functional groups, including methoxy, oxo, sulfanylidenepyrimidinyl, oxolan, amino, phosphanyl, and nitrile groups. This compound is likely to have significant applications in various fields due to its intricate structure and diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Key steps might include:

    Formation of the oxolan ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy and phenyl groups: These groups could be introduced via nucleophilic substitution reactions.

    Formation of the sulfanylidenepyrimidinyl group: This might involve condensation reactions between thiol and pyrimidine derivatives.

    Attachment of the phosphanyl and nitrile groups: These could be introduced through phosphorylation and cyanation reactions, respectively.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of advanced techniques such as flow chemistry, automated synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation and Reduction: The oxo and sulfanylidenepyrimidinyl groups can participate in redox reactions.

    Substitution Reactions: The methoxy and phenyl groups can be involved in nucleophilic or electrophilic substitution reactions.

    Condensation Reactions: The amino and phosphanyl groups can participate in condensation reactions to form new bonds.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles and electrophiles: Halides, alkylating agents, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit enzyme activity by binding to the active site or interfere with nucleic acid function by intercalating between base pairs. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other molecules with oxolan, phosphanyl, or nitrile groups, such as:

    3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile analogs: .

    Other oxolan derivatives: .

    Phosphanyl-containing compounds: .

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can confer a wide range of chemical reactivity and potential applications. Its specific structure might also result in unique biological activities or industrial properties.

Properties

Molecular Formula

C40H49N4O8PS

Molecular Weight

776.9 g/mol

IUPAC Name

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H49N4O8PS/c1-27(2)44(28(3)4)53(50-25-11-23-41)52-36-34(51-38(37(36)48-7)43-24-22-35(45)42-39(43)54)26-49-40(29-12-9-8-10-13-29,30-14-18-32(46-5)19-15-30)31-16-20-33(47-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,54)/t34-,36?,37+,38-,53?/m1/s1

InChI Key

DWDMFECIJNQDJC-HEKGTRIYSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=CC(=O)NC2=S)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=S)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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